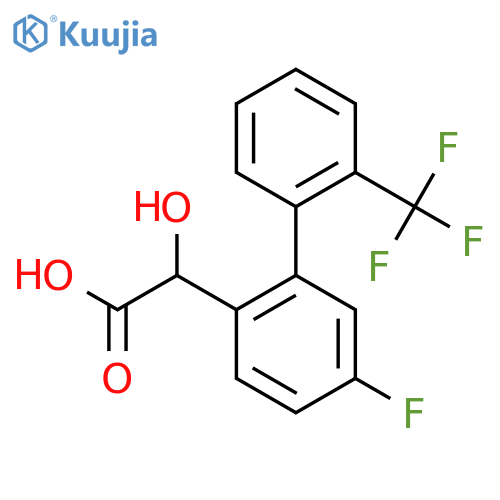Cas no 1261772-94-4 ((5-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-hydroxyacetic acid)
(5-フルオロ-2'-(トリフルオロメチル)ビフェニル-2-イル)-ヒドロキシ酢酸は、高度にフッ素化されたビフェニル骨格を有する有機化合物です。分子内に複数のフッ素原子を導入することで、代謝安定性の向上や脂溶性の最適化が図られています。特に、トリフルオロメチル基の存在により電子効果が調整され、標的タンパク質との相互作用が強化される特性を示します。ヒドロキシ酢酸部位は金属イオンとのキレート形成能を有し、触媒や酵素阻害剤としての応用が期待されます。この化合物は医薬品中間体や機能性材料の合成において、構造多様性を拡張する有用なビルディングブロックとしての価値を有しています。

1261772-94-4 structure
商品名:(5-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-hydroxyacetic acid
CAS番号:1261772-94-4
MF:C15H10F4O3
メガワット:314.231718540192
CID:4995248
(5-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-hydroxyacetic acid 化学的及び物理的性質
名前と識別子
-
- (5-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-hydroxyacetic acid
-
- インチ: 1S/C15H10F4O3/c16-8-5-6-10(13(20)14(21)22)11(7-8)9-3-1-2-4-12(9)15(17,18)19/h1-7,13,20H,(H,21,22)
- InChIKey: PXOVSKHCMAZQJL-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(C(C(=O)O)O)=C(C=1)C1C=CC=CC=1C(F)(F)F
計算された属性
- せいみつぶんしりょう: 314.057
- どういたいしつりょう: 314.057
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 399
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 57.5
(5-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-hydroxyacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011006120-1g |
(5-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-hydroxyacetic acid |
1261772-94-4 | 97% | 1g |
1,519.80 USD | 2021-07-05 | |
| Alichem | A011006120-500mg |
(5-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-hydroxyacetic acid |
1261772-94-4 | 97% | 500mg |
847.60 USD | 2021-07-05 | |
| Alichem | A011006120-250mg |
(5-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-hydroxyacetic acid |
1261772-94-4 | 97% | 250mg |
489.60 USD | 2021-07-05 |
(5-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-hydroxyacetic acid 関連文献
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
1261772-94-4 ((5-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-hydroxyacetic acid) 関連製品
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
